4-chloro-3-iodo-1-(oxan-4-yl)-1H-pyrazole
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Overview
Description
4-chloro-3-iodo-1-(oxan-4-yl)-1H-pyrazole is a chemical compound with the molecular formula C8H10ClIN2O It is a pyrazole derivative, characterized by the presence of chlorine and iodine atoms attached to the pyrazole ring, and an oxan-4-yl group
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.
Biology: It may be used in studies involving enzyme inhibition or receptor binding, given its unique structure.
Industry: The compound may find use in the development of new materials or as an intermediate in chemical manufacturing processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-iodo-1-(oxan-4-yl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. The specific diketone used will determine the substituents on the pyrazole ring.
Halogenation: The introduction of chlorine and iodine atoms can be achieved through halogenation reactions. For example, chlorination can be performed using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5), while iodination can be carried out using iodine (I2) and a suitable oxidizing agent.
Attachment of the Oxan-4-yl Group: The oxan-4-yl group can be introduced through a nucleophilic substitution reaction, where a suitable oxan-4-yl halide reacts with the pyrazole derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-iodo-1-(oxan-4-yl)-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The pyrazole ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles (e.g., amines, thiols) and electrophiles (e.g., alkyl halides). Conditions may involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts such as palladium or copper.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used.
Coupling Reactions: Reagents such as boronic acids or halides, along with palladium catalysts, are commonly used.
Major Products Formed
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce more complex pyrazole-based compounds.
Mechanism of Action
The mechanism of action of 4-chloro-3-iodo-1-(oxan-4-yl)-1H-pyrazole would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed studies, including molecular docking and biochemical assays.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-iodo-1H-pyrazole: Lacks the oxan-4-yl group, which may affect its reactivity and applications.
3-iodo-1-(oxan-4-yl)-1H-pyrazole: Lacks the chlorine atom, which may influence its chemical properties and biological activity.
4-chloro-1-(oxan-4-yl)-1H-pyrazole:
Uniqueness
4-chloro-3-iodo-1-(oxan-4-yl)-1H-pyrazole is unique due to the presence of both chlorine and iodine atoms, as well as the oxan-4-yl group. This combination of substituents can influence its chemical reactivity, making it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
4-chloro-3-iodo-1-(oxan-4-yl)pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClIN2O/c9-7-5-12(11-8(7)10)6-1-3-13-4-2-6/h5-6H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRVVNDMBASLAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C(=N2)I)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClIN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1513306-74-5 |
Source
|
Record name | 4-chloro-3-iodo-1-(oxan-4-yl)-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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